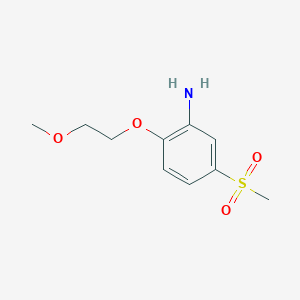![molecular formula C13H21N3O B1517977 2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol CAS No. 955368-98-6](/img/structure/B1517977.png)
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
Overview
Description
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol is a chemical compound with the molecular formula C13H21N3O . It is a part of a class of compounds known as para cresols .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives were synthesized by electrochemical oxidation of semicarbazone at a platinum electrode . The electrolysis was carried out in acetonitrile using lithium perchlorate as a supporting electrolyte .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The electrochemical oxidation of semicarbazone has been reported as a method for the synthesis of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazoles . This reaction does not require oxidizing reagents and can be performed at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Approaches : A study describes the synthesis of piperazine-based tertiary amino alcohols, including derivatives similar to 2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol, exploring their antitumor activities. These compounds were synthesized through aminomethylation of specific ethanones, followed by reaction with alkyl (aryl) magnesium halides, showing potential in affecting tumor DNA methylation processes (Hakobyan et al., 2020).
- Chemical Characterization : Another research focused on the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, related to the compound of interest, detailing the optimization of technological parameters such as raw material ratio, reaction time, and temperature for achieving high yields (Wang Jin-peng, 2013).
Biological and Medicinal Applications
- Antimicrobial and Anti-inflammatory Activities : Research into novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which share a structural motif with the compound , has shown significant antimicrobial and anti-inflammatory activities, suggesting the potential of such compounds in therapeutic applications (Rajkumar et al., 2014).
- Antifungal Activity : The synthesis and evaluation of benzimidazole, benzotriazole, and aminothiazole derivatives, involving reactions with 2-piperazino-1-ethanol, have highlighted their antifungal effectiveness against various fungal species, demonstrating the chemical's utility in developing new antifungal agents (Khabnadideh et al., 2012).
Environmental Applications
- Carbon Dioxide Capture : A study on novel alcamines ionic liquids based solvents, including derivatives of 2-aminoethanol for carbon dioxide capture, illustrates the potential of such compounds in environmental applications. The research focused on synthesizing and characterizing these solvents to enhance the efficiency and cost-effectiveness of CO2 capture technologies (Zhao et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-[4-(4-amino-2-methylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-11-10-12(14)2-3-13(11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIWSLHKXHTLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




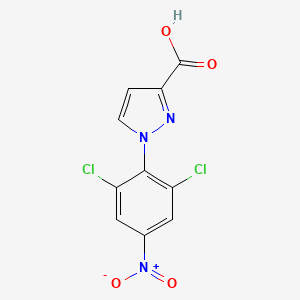


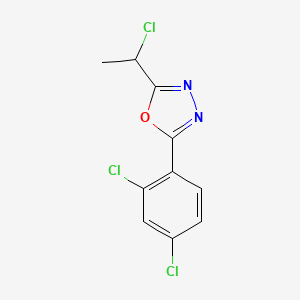


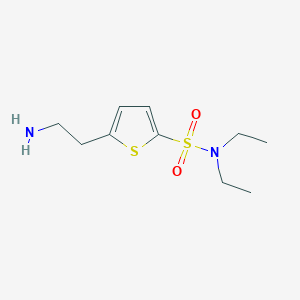


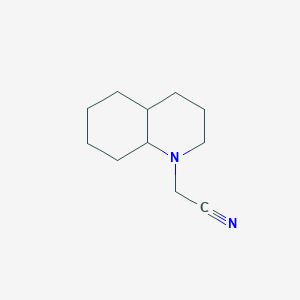

![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)
